Defluoro Prasugrel Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

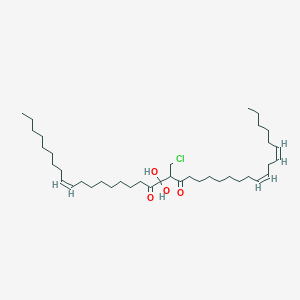

Defluoro Prasugrel Hydrochloride is a chemical compound with the molecular formula C20H22ClNO3S and a molecular weight of 391.91 g/mol . It is a derivative of Prasugrel, a well-known antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention . This compound is characterized by the absence of a fluorine atom in its structure, which differentiates it from its parent compound, Prasugrel .

作用机制

Target of Action

Defluoro Prasugrel Hydrochloride is a potent antiplatelet agent . Its primary target is the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

This compound is a prodrug, which means it needs to be metabolized in the body to become active . Once metabolized, it irreversibly binds to the P2Y12 receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The action of this compound primarily affects the platelet activation pathway . By binding to the P2Y12 receptors, it blocks the ADP-mediated activation of the GPIIb/IIIa receptor complex . This complex is crucial for platelet aggregation, so its inhibition leads to a reduction in platelet aggregation and thus, a lower risk of thrombotic cardiovascular events .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and metabolized in the liver to its active metabolite . The active metabolite has a volume of distribution of 44-68 L . The drug is primarily eliminated through the urine as inactive metabolites .

Result of Action

The result of this compound’s action is a significant reduction in platelet aggregation . This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions like unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that affect platelet function can potentially alter its efficacy. Additionally, factors such as the patient’s age, weight, and history of certain conditions (like stroke or transient ischemic attack) can influence the drug’s action and should be considered when prescribing this medication .

生化分析

Biochemical Properties

Defluoro Prasugrel Hydrochloride plays a crucial role in inhibiting platelet activation and aggregation. It is a prodrug that requires hepatic metabolism to convert it into its active metabolite. Once activated, it irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and subsequent aggregation . This interaction is essential for its antiplatelet effects, making it a valuable agent in preventing thrombotic events.

Cellular Effects

This compound influences various cellular processes, particularly in platelets. It inhibits platelet activation and aggregation by binding to the P2Y12 receptor, which is a key player in platelet signaling pathways. This inhibition prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . Additionally, it affects gene expression related to platelet function and cellular metabolism, contributing to its overall antiplatelet effects.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to an active metabolite through hepatic metabolism. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP) to its receptor. This inhibition impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation . The binding interactions with the P2Y12 receptor are irreversible, ensuring prolonged antiplatelet effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, reaching peak plasma concentrations within 30 minutes of ingestion . Its half-life is approximately 7 hours, and it is primarily eliminated through the feces. Long-term studies have shown that the compound remains stable and effective in inhibiting platelet aggregation over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits platelet aggregation without significant adverse effects. At higher doses, toxic effects such as bleeding, including gastrointestinal bleeding and bruising, have been observed . These findings highlight the importance of careful dosage management to balance efficacy and safety.

Metabolic Pathways

This compound undergoes hepatic metabolism to convert into its active metabolite. The primary metabolic pathway involves esterase-catalyzed hydrolysis of its acetate function, leading to a thiolactone metabolite. This metabolite is further oxidized by cytochrome P450 enzymes, resulting in the formation of the active thiol metabolite . This pathway is crucial for the bioactivation of the compound and its subsequent antiplatelet effects.

Transport and Distribution

This compound is rapidly absorbed and distributed within the body. It reaches peak plasma concentrations within 30 minutes of ingestion and is primarily eliminated through the feces . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within platelets, where it exerts its antiplatelet effects. The active metabolite binds to the P2Y12 receptor on the platelet surface, preventing ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This localization is essential for its function in inhibiting platelet aggregation and preventing thrombotic events.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Prasugrel Hydrochloride involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps :

Formation of Grignard Reagent: The synthesis begins with the preparation of a Grignard reagent from cyclopropyl bromide and magnesium in anhydrous ether.

Condensation Reaction: The Grignard reagent is then reacted with 2-acetylthiophene to form the corresponding alcohol.

Oxidation: The alcohol is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).

Cyclization: The ketone undergoes cyclization with 2-aminopyridine to form the thienopyridine core.

Acetylation: The final step involves acetylation of the thienopyridine core to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity . The use of low-boiling and low-toxicity solvents, such as ethanol and acetone, is preferred to minimize environmental impact and ensure safety .

化学反应分析

Types of Reactions

Defluoro Prasugrel Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amides, thioesters

科学研究应用

Defluoro Prasugrel Hydrochloride has a wide range of applications in scientific research, including :

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its effects on platelet aggregation and its potential as an antiplatelet agent.

Medicine: Investigated for its potential therapeutic applications in preventing thrombotic cardiovascular events.

Industry: Utilized in the synthesis of other pharmaceutical intermediates and active pharmaceutical ingredients.

相似化合物的比较

Defluoro Prasugrel Hydrochloride is compared with other thienopyridine derivatives, such as :

Prasugrel: The parent compound, which contains a fluorine atom. Both compounds inhibit the P2Y12 receptor but may differ in their pharmacokinetic and pharmacodynamic profiles.

Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent. Clopidogrel also inhibits the P2Y12 receptor but has a different metabolic pathway and activation process.

Ticlopidine: An older thienopyridine derivative with similar antiplatelet effects but a higher risk of adverse effects.

This compound is unique due to the absence of the fluorine atom, which may influence its pharmacological properties and metabolic stability .

属性

IUPAC Name |

[5-(2-cyclopropyl-2-oxo-1-phenylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWJXFEUBBGRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)